2-Oxo-6-(propan-2-yl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-oxo-6-propan-2-ylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5(2)7-4-3-6(9(12)13)8(11)10-7/h5-7H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFGYIHWNBEEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-6-(propan-2-yl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Horner-Emmons condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate . Another approach is to start from commercially available 3-carbethoxy-2-piperidone .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Oxidation Reactions
Reduction Reactions
The ketone group is reducible, while the carboxylic acid may remain intact or undergo further transformation:
Nucleophilic Substitution
The carboxylic acid group facilitates nucleophilic acyl substitution:
Ring-Opening and Cycloaddition
The piperidine ring may undergo ring-opening under acidic or basic conditions:
Thermal and Photochemical Reactions
Stability studies indicate:
| Condition | Observation | Degradation Products |
|---|---|---|
| 150°C, inert atmosphere | Partial decarboxylation | 2-Oxo-6-(propan-2-yl)piperidine |
| UV irradiation (254 nm) | Radical formation | Cross-linked dimers (MS data) . |
Industrial-Scale Modifications
Synthetic optimizations for scalability include:
| Process | Method | Efficiency |
|---|---|---|
| Continuous flow synthesis | Microreactors, LiAlH₄ reduction | 85% purity, reduced waste . |
| Enzymatic resolution | Lipase-catalyzed ester hydrolysis | Enantiomeric excess >90% (theoretical) . |
Key Structural Insights
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
2-Oxo-6-(propan-2-yl)piperidine-3-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for constructing more complex molecules. This compound can undergo several types of reactions:
- Oxidation : Conversion to higher oxidation states.
- Reduction : Reduction of the ketone group to an alcohol.
- Substitution : Nucleophilic substitution reactions at the piperidine ring.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Higher oxidation state compounds |
| Reduction | Sodium borohydride | Corresponding alcohol |
| Substitution | Thionyl chloride | Various functional group derivatives |
Biological Applications
Potential Biological Activities
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have explored its interaction with biological targets, including enzymes and receptors, potentially modulating their activity.
Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various piperidine derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism of action was attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways.
Medicinal Applications
Drug Discovery
The compound is being explored as a lead compound in drug discovery for various therapeutic areas. Its structural features make it a candidate for developing new pharmaceuticals targeting neurological disorders and cancer.
Case Study: Neurological Disorders
Research has shown that derivatives of this compound exhibit potential as H3 receptor antagonists. In vitro studies demonstrated that these compounds could effectively displace histamine from H3 receptors, suggesting their utility in treating conditions like narcolepsy and obesity.
Industrial Applications
Synthesis of Specialty Chemicals
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for producing agrochemicals and fine chemicals.
Case Study: Agrochemical Development
A recent patent highlighted the use of this compound in synthesizing novel agrochemicals with enhanced efficacy against pests. The synthetic routes were optimized for yield and purity, utilizing continuous flow reactors for scalability.
Mechanism of Action
The mechanism of action of 2-oxo-6-(propan-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Lipophilicity and Electronic Effects
- Trifluoromethyl derivative (C7H8F3NO3): The electron-withdrawing trifluoromethyl group increases lipophilicity (logP ~1.2 estimated) and stabilizes negative charge density on the lactam ring, altering reactivity in nucleophilic reactions .
- Isopropyl derivative (C9H15NO3): The isopropyl group provides steric bulk without significant electronic perturbation, balancing lipophilicity (logP ~0.8 estimated) and conformational flexibility .
Biological Activity
2-Oxo-6-(propan-2-yl)piperidine-3-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits structural features that may influence its pharmacological properties, particularly its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 171.22 g/mol. The compound features a ketone group, a carboxylic acid group, and an isopropyl substituent on the piperidine ring, which contribute to its reactivity and potential biological activity.
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. The presence of the ketone and carboxylic acid functional groups allows the compound to engage in various biochemical reactions, such as nucleophilic additions and esterifications, which are crucial for its pharmacological effects.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Analgesic Properties : Preliminary studies suggest that compounds with similar structures have shown potential as analgesics. The interaction with pain pathways could provide insights into developing new pain management therapies.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been observed, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Analgesic | Potential to alleviate pain through modulation of pain pathways | |
| Anti-inflammatory | Exhibits effects in reducing inflammation | |
| Neuroprotective | May protect neurons from degeneration |
Case Study: Analgesic Activity
In a study evaluating various piperidine derivatives, this compound was tested for its analgesic properties using animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an effective analgesic agent.
Case Study: Neuroprotective Effects
Another research effort focused on the neuroprotective capabilities of this compound in models of oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly reduced markers of neuronal injury, highlighting its therapeutic potential in neurodegenerative diseases.
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions, including:
- Nucleophilic Addition : The ketone group can undergo nucleophilic addition reactions, facilitating the formation of more complex derivatives.
- Esterification and Amidation : The carboxylic acid group allows for esterification with alcohols or amidation with amines, which are essential transformations in medicinal chemistry.
Q & A
Q. What are the optimal synthetic routes for 2-Oxo-6-(propan-2-yl)piperidine-3-carboxylic acid, and how do reaction parameters influence yield and purity?
The synthesis typically involves cyclization of precursor amines or hydroxylation of piperidine derivatives. Key steps include:
- Reagent selection : Use of Fe(II)/α-ketoglutarate-dependent dioxygenases for stereoselective hydroxylation (applied to analogous compounds) .
- Solvent optimization : Ethanol or methanol under reflux improves cyclization efficiency .
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., decarboxylation) . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase), with yields reported between 65–85% under optimized conditions .
Q. How can the structural and electronic properties of this compound be characterized?
Methodological approaches :
- NMR spectroscopy : and NMR identify substituent positions (e.g., isopropyl group at C6, carbonyl at C2) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 214.1445) .
- IR spectroscopy : Detect carbonyl stretches (1700–1750 cm) and carboxylic acid O-H bonds (2500–3000 cm) . Computational tools like Gaussian (DFT/B3LYP) predict electronic properties (e.g., HOMO-LUMO gap ~5.2 eV) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Protocols include :
- Enzyme inhibition : Test against serine hydrolases or proteases using fluorogenic substrates (e.g., IC determination via kinetic assays) .
- Antimicrobial activity : Broth microdilution (MIC values) against E. coli and S. aureus .
- Cytotoxicity : MTT assay on HEK-293 cells to establish safety thresholds (typical EC > 100 µM) .
Advanced Research Questions
Q. How can stereoselective synthesis of the piperidine ring be achieved, and what factors govern enantiomeric excess?
Strategies :
- Enzymatic catalysis : Use Pseudomonas sp. dioxygenases for hydroxylation, achieving >90% ee .
- Chiral auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during ring closure . Critical parameters :
- pH (6.5–7.5) and cofactor availability (α-ketoglutarate) for enzymatic reactions .
- Temperature (<40°C) to prevent racemization in chemical synthesis .
Q. What mechanistic insights explain the compound’s reactivity in oxidation and substitution reactions?
- Oxidation pathways : The α-keto group undergoes nucleophilic attack by peroxides, forming epoxides (confirmed via NMR and LC-MS) .
- Substitution reactions : Fluorine or chlorine substituents at C6 enhance electrophilicity, enabling SNAr reactions with amines (e.g., piperazine derivatives) . Computational validation : Transition state modeling (Gaussian) identifies rate-limiting steps (e.g., activation energy ~25 kcal/mol for epoxidation) .
Q. How can contradictions in reported solubility data (e.g., aqueous vs. organic solvents) be resolved?
Validation methods :
- Solubility profiling : Use shake-flask method with UV-Vis quantification (λ = 260 nm) .
- Co-solvent systems : 10% DMSO in PBS improves aqueous solubility (up to 1.2 mg/mL) without precipitation . Discrepancies often arise from pH-dependent ionization (pKa ~3.1 for carboxylic acid) .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
Methodology :
- Esterification/amidation : React carboxylic acid with thionyl chloride, followed by coupling to amines (e.g., benzylamine derivatives) .
- SAR studies : Modify the isopropyl group to bulkier tert-butyl or polar groups (e.g., hydroxypropyl) to improve target binding . Screening workflow :
- Virtual docking (AutoDock Vina) to prioritize candidates.
- Parallel synthesis (96-well plates) for high-throughput testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
